

# Introduction: The Strategic Importance of a Bifunctional Pyridine Scaffold

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Methyl 5-formylpyridine-2-carboxylate

**Cat. No.:** B1317605

[Get Quote](#)

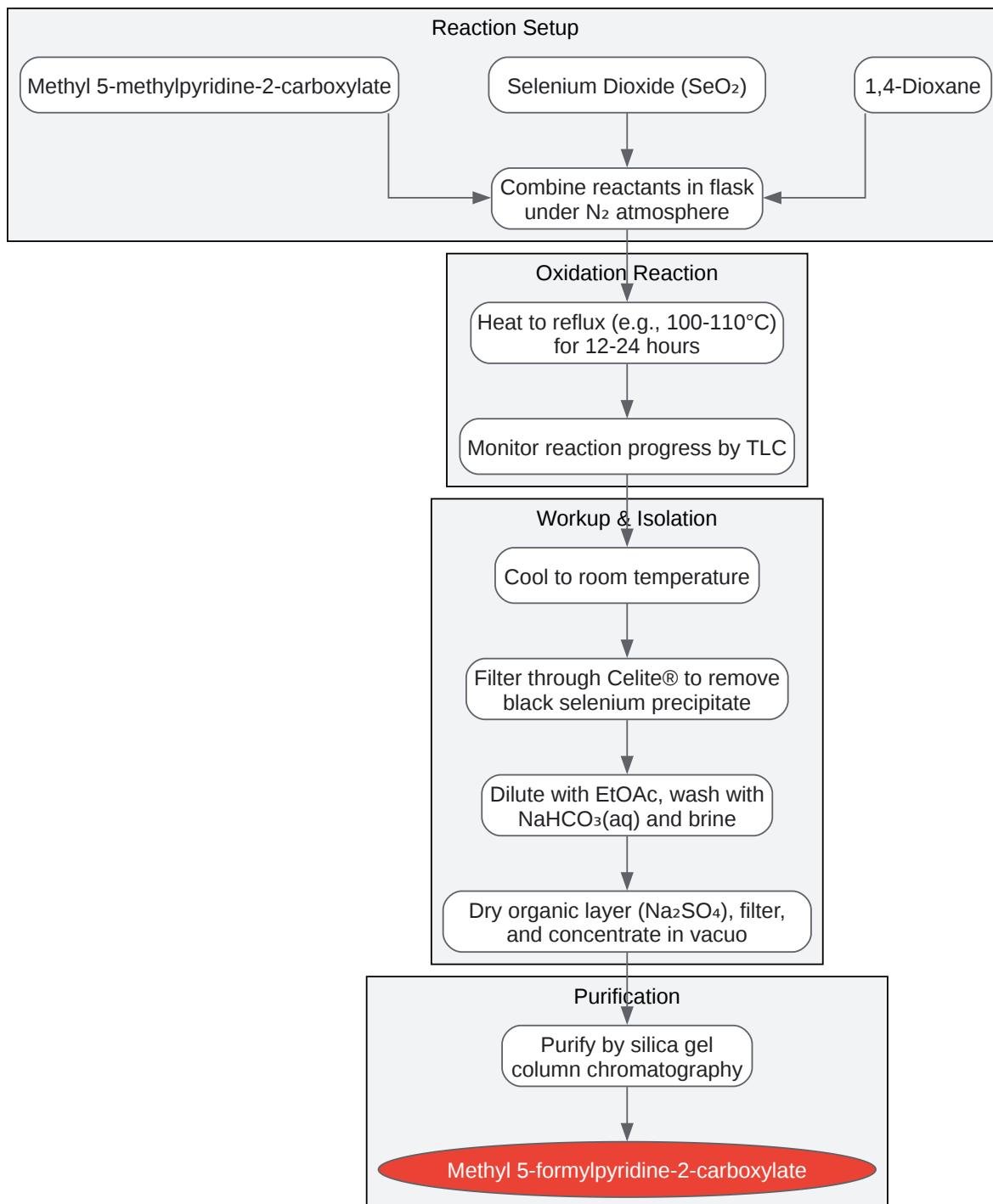
**Methyl 5-formylpyridine-2-carboxylate** is a strategically important heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a pyridine ring substituted with two key functional groups: a methyl ester at the 2-position and a formyl (aldehyde) group at the 5-position. This unique arrangement of an electrophilic aldehyde and a readily modifiable ester on a nitrogen-containing aromatic core makes it a valuable precursor for constructing more complex molecular architectures. The pyridine nucleus is a privileged scaffold in drug discovery, and the dual functionality of this molecule allows for sequential or orthogonal chemical modifications, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. This guide provides a detailed examination of its molecular structure, a robust protocol for its synthesis, comprehensive spectroscopic characterization, and an analysis of its chemical reactivity.

## Molecular Identity and Physicochemical Properties

A clear definition of a molecule's properties is the foundation of its application in research. The key identifiers and computed physicochemical properties for **Methyl 5-formylpyridine-2-carboxylate** are summarized below.

| Property                       | Value                                         | Source(s)           |
|--------------------------------|-----------------------------------------------|---------------------|
| IUPAC Name                     | methyl 5-formylpyridine-2-carboxylate         | <a href="#">[1]</a> |
| CAS Number                     | 55876-91-0                                    |                     |
| Molecular Formula              | C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub> | <a href="#">[1]</a> |
| Molecular Weight               | 165.15 g/mol                                  | <a href="#">[1]</a> |
| Canonical SMILES               | COC(=O)C1=NC=C(C=C1)C=O                       | <a href="#">[1]</a> |
| Appearance                     | White to yellow or reddish-beige solid        |                     |
| Storage Temperature            | Inert atmosphere, 2-8°C                       |                     |
| Topological Polar Surface Area | 56.3 Å <sup>2</sup>                           | <a href="#">[1]</a> |

## Synthesis and Purification Protocol


While not widely available as a commodity chemical, **Methyl 5-formylpyridine-2-carboxylate** can be reliably synthesized from its corresponding 5-methyl precursor, Methyl 5-methylpyridine-2-carboxylate (CAS 29681-38-7). The most direct and established method for this transformation is the selective oxidation of the benzylic methyl group to an aldehyde. Selenium dioxide (SeO<sub>2</sub>) is a classic and effective reagent for this type of transformation.

## Causality Behind Experimental Choices:

- Starting Material: Methyl 5-methylpyridine-2-carboxylate is chosen as it already possesses the required ester functionality and the pyridine core, simplifying the synthesis to a single, key oxidation step.
- Oxidizing Agent: Selenium dioxide (SeO<sub>2</sub>) is selected for its well-documented ability to oxidize activated methyl groups (such as those on a pyridine ring) to aldehydes, often with high selectivity and in good yields, minimizing over-oxidation to the carboxylic acid.[\[2\]](#)[\[3\]](#)

- Solvent: A high-boiling, inert solvent like 1,4-dioxane is used to ensure the reaction can be heated sufficiently to achieve a reasonable reaction rate while fully solvating both the substrate and the reagent.
- Purification: The purification process involves a filtration step to remove the selenium byproduct, followed by an aqueous workup to remove any water-soluble impurities. Final purification by column chromatography is essential to isolate the product with high purity, separating it from unreacted starting material and any minor byproducts.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 5-formylpyridine-2-carboxylate**.

## Step-by-Step Protocol:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-methylpyridine-2-carboxylate (1.0 eq) and selenium dioxide (1.1 eq).
- Solvent Addition: Under a nitrogen atmosphere, add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the substrate).
- Heating: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of selenium metal will be present. Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.
- Aqueous Workup: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure **Methyl 5-formylpyridine-2-carboxylate**.

## Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure is achieved through a combination of spectroscopic methods. While public databases lack experimental spectra for this specific compound, a detailed analysis based on established principles of spectroscopy provides a reliable characterization.

## Annotated Molecular Structure

Caption: Annotated structure showing atom numbering for spectroscopic assignment.

## Predicted $^1\text{H}$ NMR Analysis (500 MHz, $\text{CDCl}_3$ )

The proton NMR spectrum is expected to be highly informative, with distinct signals for each of the three aromatic protons, the aldehyde proton, and the methyl ester protons.

| Proton Assignment                           | Predicted Chemical Shift<br>( $\delta$ , ppm) | Multiplicity             | Integration | Rationale                                                                                             |
|---------------------------------------------|-----------------------------------------------|--------------------------|-------------|-------------------------------------------------------------------------------------------------------|
| H (aldehyde, C <sub>9</sub> -H)             | 10.1 - 10.3                                   | Singlet (s)              | 1H          | Aldehyde protons are strongly deshielded and appear far downfield.                                    |
| H-6                                         | 9.0 - 9.2                                     | Doublet (d)              | 1H          | Deshielded by the adjacent nitrogen and the formyl group at the para position. Small coupling to H-4. |
| H-4                                         | 8.3 - 8.5                                     | Doublet of Doublets (dd) | 1H          | Deshielded by the adjacent formyl group and coupled to both H-3 and H-6.                              |
| H-3                                         | 8.1 - 8.3                                     | Doublet (d)              | 1H          | Deshielded by the adjacent ester group and coupled to H-4.                                            |
| H (methyl, C <sub>8</sub> -H <sub>3</sub> ) | 4.0 - 4.1                                     | Singlet (s)              | 3H          | Protons of the methyl ester group, deshielded by the adjacent oxygen atom.                            |

## Predicted <sup>13</sup>C NMR Analysis (125 MHz, CDCl<sub>3</sub>)

The carbon spectrum will confirm the presence of eight unique carbon environments, including two distinct carbonyl carbons.

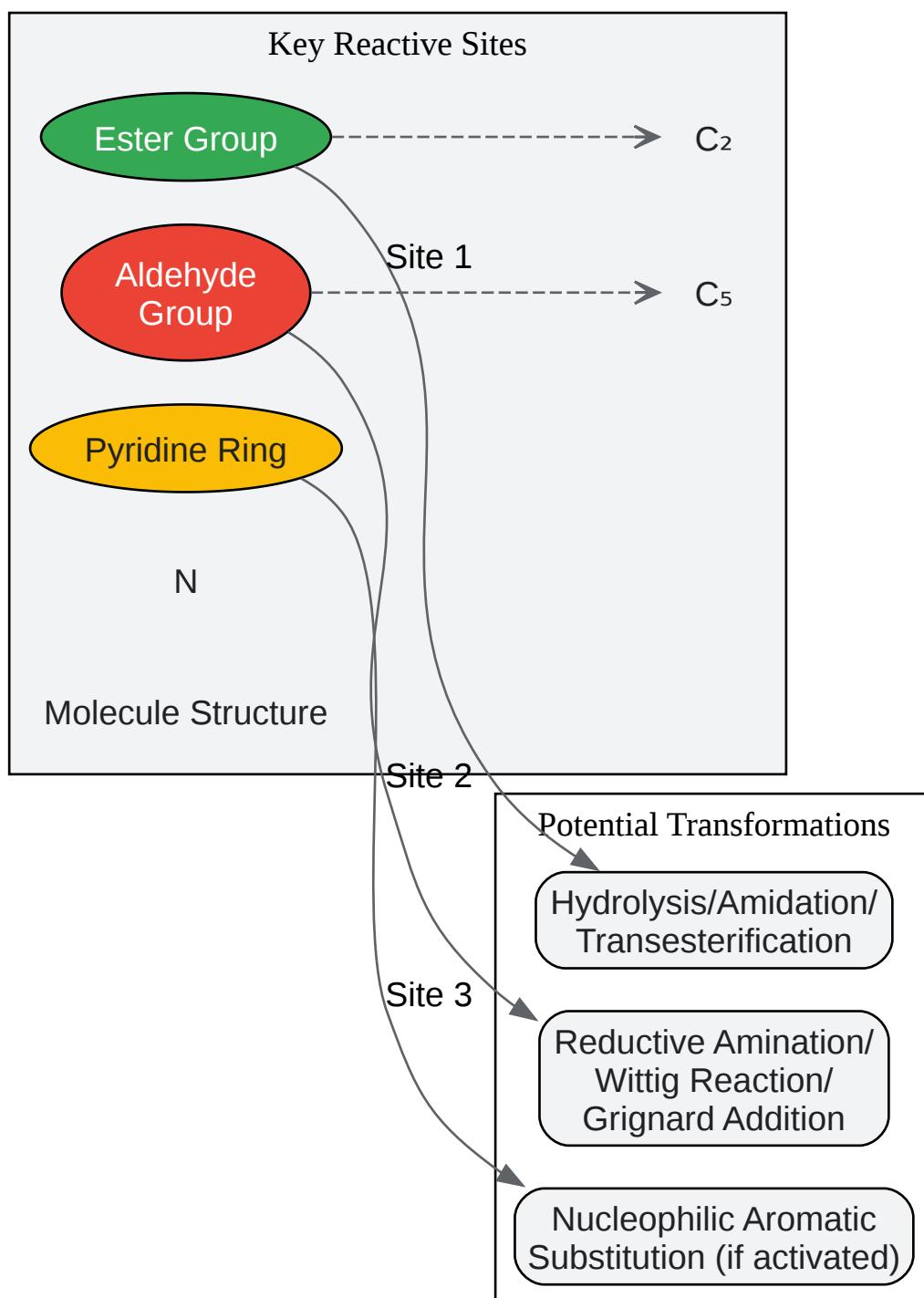
| Carbon Assignment                          | Predicted Chemical Shift<br>( $\delta$ , ppm) | Rationale                                                                                |
|--------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------|
| C <sub>9</sub> (aldehyde C=O)              | 190 - 192                                     | Characteristic downfield shift for an aldehyde carbonyl carbon.                          |
| C <sub>7</sub> (ester C=O)                 | 164 - 166                                     | Typical chemical shift for an ester carbonyl carbon, slightly upfield from the aldehyde. |
| C-2                                        | 150 - 152                                     | Aromatic carbon attached to nitrogen and the electron-withdrawing ester group.           |
| C-6                                        | 148 - 150                                     | Aromatic carbon adjacent to nitrogen.                                                    |
| C-4                                        | 138 - 140                                     | Aromatic carbon deshielded by the adjacent formyl group.                                 |
| C-5                                        | 135 - 137                                     | Aromatic carbon attached to the electron-withdrawing formyl group.                       |
| C-3                                        | 125 - 127                                     | Aromatic carbon adjacent to the ester-substituted carbon.                                |
| C <sub>8</sub> (methyl -OCH <sub>3</sub> ) | 53 - 54                                       | Aliphatic carbon of the methyl ester.                                                    |

## Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

| Wavenumber<br>(cm <sup>-1</sup> ) | Vibration Type                       | Intensity | Rationale                                                                                             |
|-----------------------------------|--------------------------------------|-----------|-------------------------------------------------------------------------------------------------------|
| ~3080                             | Aromatic C-H Stretch                 | Medium    | Characteristic of C-H bonds on the pyridine ring. <sup>[4]</sup>                                      |
| ~2850, ~2750                      | Aldehyde C-H Stretch (Fermi doublet) | Weak      | A highly diagnostic pair of peaks for the aldehyde C-H bond. <sup>[5]</sup>                           |
| ~1730                             | Ester C=O Stretch                    | Strong    | Strong, sharp absorption typical for an $\alpha,\beta$ -unsaturated ester carbonyl. <sup>[6]</sup>    |
| ~1710                             | Aldehyde C=O Stretch                 | Strong    | Strong, sharp absorption for the aromatic aldehyde carbonyl, conjugated with the ring. <sup>[5]</sup> |
| ~1600, ~1470                      | Aromatic C=C and C=N Stretches       | Medium    | Characteristic skeletal vibrations of the pyridine ring.                                              |
| ~1250                             | Ester C-O Stretch                    | Strong    | Asymmetric C-O-C stretch of the methyl ester group.                                                   |

## Predicted Mass Spectrometry (MS) Analysis


Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

- Molecular Ion (M<sup>+</sup>): A prominent peak would be expected at m/z = 165, corresponding to the molecular weight of the compound (C<sub>8</sub>H<sub>7</sub>NO<sub>3</sub>).
- Key Fragments:

- m/z = 134: Loss of the methoxy radical ( $\bullet\text{OCH}_3$ ) from the ester, a common fragmentation pathway [M - 31].
- m/z = 136: Loss of the formyl radical ( $\bullet\text{CHO}$ ) [M - 29].
- m/z = 106: Loss of the entire methoxycarbonyl group ( $\bullet\text{COOCH}_3$ ) [M - 59].

## Chemical Reactivity and Synthetic Utility

The bifunctional nature of **Methyl 5-formylpyridine-2-carboxylate** defines its reactivity, offering two primary sites for chemical modification.



[Click to download full resolution via product page](#)

Caption: Reactivity map showing the primary sites for chemical transformation.

- The Aldehyde Group (Site 2): This is the most reactive electrophilic site. It readily undergoes nucleophilic attack, making it ideal for:

- Reductive Amination: Reaction with primary or secondary amines followed by reduction to form substituted aminomethylpyridines.
- Schiff Base Formation: Condensation with primary amines to form imines, which are valuable ligands in coordination chemistry.
- Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon chain extension.
- Grignard/Organolithium Addition: Formation of secondary alcohols.
- The Ester Group (Site 1): The methyl ester can be modified through several classic reactions:
  - Saponification: Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines (via amide bond formation) or alcohols.
  - Amidation: Direct reaction with amines, often at elevated temperatures, to form amides.
  - Reduction: Reduction to the primary alcohol (5-(hydroxymethyl)pyridine-2-methanol) using strong reducing agents like  $\text{LiAlH}_4$ .
- The Pyridine Ring (Site 3): The ring itself is electron-deficient and can participate in reactions, although it is less reactive than the appended functional groups. Potential reactions include nucleophilic aromatic substitution if a suitable leaving group were present.

## Safety and Handling

As a laboratory chemical, **Methyl 5-formylpyridine-2-carboxylate** should be handled with appropriate care, following standard safety protocols.

- Hazard Statements:
  - H315: Causes skin irritation.[\[1\]](#)
  - H319: Causes serious eye irritation.[\[1\]](#)
  - H335: May cause respiratory irritation.[\[1\]](#)

- Precautions:
  - Handle in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

## Conclusion

**Methyl 5-formylpyridine-2-carboxylate** is a high-value synthetic intermediate whose molecular structure offers a rich platform for chemical exploration. The orthogonal reactivity of its aldehyde and ester functionalities, combined with the inherent biological relevance of the pyridine core, makes it a powerful tool for medicinal chemists and researchers in drug development. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis, a thorough spectroscopic characterization based on predictive methods, and an analysis of its synthetic potential, serving as a foundational resource for its application in advanced scientific research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 5-formylpyridine-2-carboxylate | C8H7NO3 | CID 15121205 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents  
[patents.google.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. eng.uc.edu [eng.uc.edu]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Bifunctional Pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317605#methyl-5-formylpyridine-2-carboxylate-molecular-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)